![molecular formula C13H12N2OS B14354324 2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline CAS No. 96314-83-9](/img/structure/B14354324.png)
2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline is a heterocyclic compound that features a quinoline core fused with an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate quinoline derivatives with ethylsulfanyl and oxazole moieties under controlled conditions. For instance, the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxylamine hydrochloride in pyridine under refluxing conditions can yield oxazoloquinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, solvent-free reactions, or the use of recyclable catalysts to enhance yield and reduce environmental impact . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline
- 2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[5,4-c]quinoline
- 4-Hydroxy-2-quinolones
Uniqueness
2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline is unique due to the specific positioning of the ethylsulfanyl group and the fusion of the oxazole ring with the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
96314-83-9 |
|---|---|
Fórmula molecular |
C13H12N2OS |
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
2-ethylsulfanyl-9-methyl-[1,3]oxazolo[4,5-c]quinoline |
InChI |
InChI=1S/C13H12N2OS/c1-3-17-13-15-10-7-14-9-6-4-5-8(2)11(9)12(10)16-13/h4-7H,3H2,1-2H3 |
Clave InChI |
ADNFISHJYLKAIK-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NC2=C(O1)C3=C(C=CC=C3N=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine](/img/structure/B14354244.png)
![N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14354249.png)
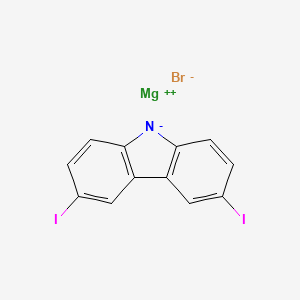
![2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14354257.png)
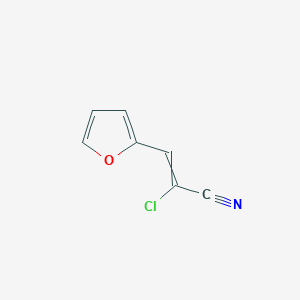
![Acetic acid, [(2-nitro-1-phenylethyl)thio]-, methyl ester](/img/structure/B14354277.png)
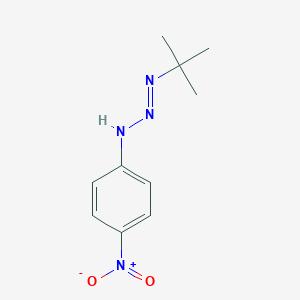

![7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14354302.png)
![11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,9-diene-3,8-dione](/img/structure/B14354304.png)
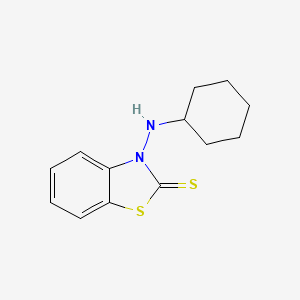
![2-[(4-Nitrophenyl)methyl]phenol](/img/structure/B14354310.png)
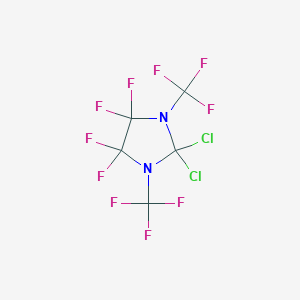
![3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14354327.png)
